REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][NH:5][C:4](=[O:8])[CH:3]=1.CS(O[CH:14]1[CH2:19][CH2:18][N:17]([C:20]2[N:25]=[CH:24][C:23]([CH2:26][CH2:27][CH3:28])=[CH:22][N:21]=2)[CH2:16][CH2:15]1)(=O)=O.C(=O)([O-])[O-].[K+].[K+].CS(C)=O>O>[CH2:26]([C:23]1[CH:22]=[N:21][C:20]([N:17]2[CH2:18][CH2:19][CH:14]([O:1][C:2]3[CH:7]=[CH:6][NH:5][C:4](=[O:8])[CH:3]=3)[CH2:15][CH2:16]2)=[N:25][CH:24]=1)[CH2:27][CH3:28] |f:2.3.4|
|
Name
|
|
Quantity
|
5.23 g
|
Type
|
reactant
|
Smiles
|
OC1=CC(NC=C1)=O
|
Name
|
1-(5-propylpyrimidin-2-yl)piperidin-4-yl methanesulfonate
|
Quantity
|
11.7 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OC1CCN(CC1)C1=NC=C(C=N1)CCC
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
48 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a brown solid
|
Type
|
CUSTOM
|
Details
|
The solid was purified by flash chromatography (SiO2, 100% EtOAc
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C=1C=NC(=NC1)N1CCC(CC1)OC1=CC(NC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: CALCULATEDPERCENTYIELD | 40.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |